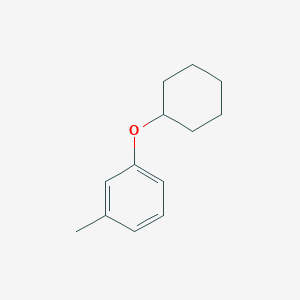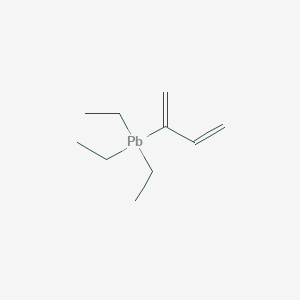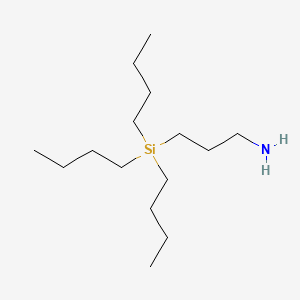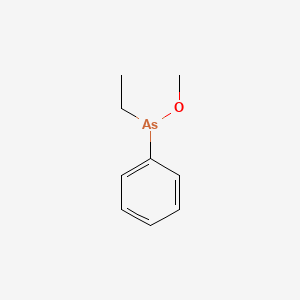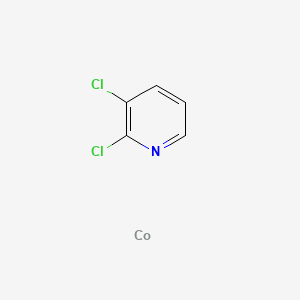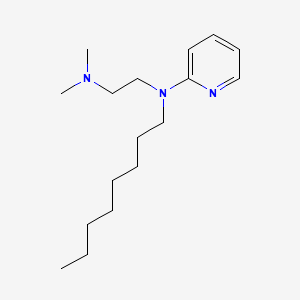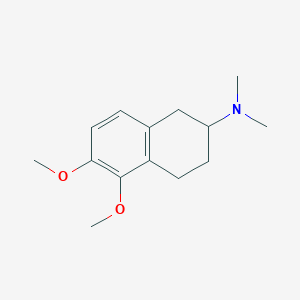
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with various substituents, including methoxy groups and dimethylamine groups. It is a derivative of 2-naphthylamine, which is known for its applications in dye manufacturing and other industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- typically involves multiple steps. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures ranging from 200-210°C . This reaction produces 2-naphthylamine, which can then be further modified to introduce the tetrahydro, methoxy, and dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
Applications De Recherche Scientifique
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: A simpler analog without the tetrahydro, methoxy, and dimethylamine groups.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the methoxy and dimethylamine substituents.
N,N-Dimethyl-1-naphthylamine: Contains dimethylamine groups but lacks the tetrahydro and methoxy groups
Uniqueness
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21489-52-1 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
5,6-dimethoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-15(2)11-6-7-12-10(9-11)5-8-13(16-3)14(12)17-4/h5,8,11H,6-7,9H2,1-4H3 |
Clé InChI |
RQWDWCITECNVBB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC2=C(C1)C=CC(=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


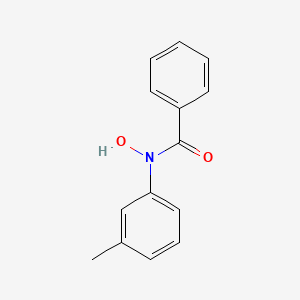
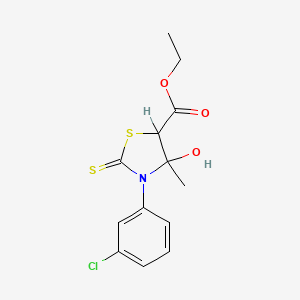

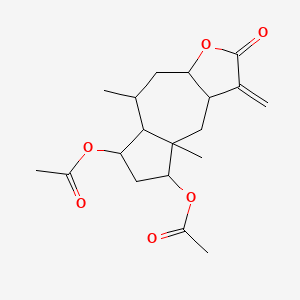
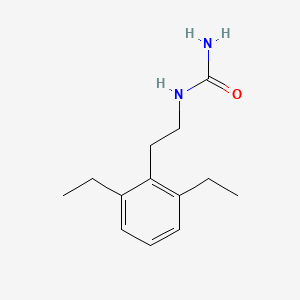

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

